molecular formula C23H21FN6O2 B1444765 6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 1093978-67-6

6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No.: B1444765
CAS No.: 1093978-67-6
M. Wt: 432.4 g/mol
InChI Key: WGXDLSKBTBHKET-UHFFFAOYSA-N
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Description

6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a novel, potent, and selective small molecule inhibitor primarily targeting Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) kinases. Its core research value lies in the investigation of targeted cancer therapies, particularly for non-small cell lung cancer (NSCLC) and other malignancies where ALK and ROS1 rearrangements are key oncogenic drivers. The compound exerts its mechanism of action by competitively binding to the ATP-binding pocket of these receptor tyrosine kinases, thereby inhibiting their autophosphorylation and subsequent downstream signaling through critical pathways like JAK/STAT, PI3K/AKT, and RAS/MAPK . This disruption leads to the induction of apoptosis and the suppression of proliferation in ALK- and ROS1-dependent tumor cell lines. Researchers utilize this compound in preclinical studies to elucidate the precise roles of ALK and ROS1 in tumorigenesis, to evaluate mechanisms of resistance to existing ALK/ROS1 inhibitors, and to develop potential next-generation therapeutic agents. It is an essential tool for in vitro biochemical assays and in vivo xenograft models to assess efficacy and pharmacokinetic properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-fluoro-3-[4-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]triazol-1-yl]-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O2/c1-14-11-29(13-25-14)20-8-6-15(10-22(20)32-2)19-12-30(28-27-19)21-9-7-16-17(24)4-3-5-18(16)26-23(21)31/h3-6,8,10-13,21H,7,9H2,1-2H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXDLSKBTBHKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CN(N=N3)C4CCC5=C(C=CC=C5F)NC4=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS Number: 1093978-67-6) is a synthetic heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H21FN6O2C_{23}H_{21}FN_6O_2, with a molecular weight of 432.46 g/mol. The structure includes various functional groups that contribute to its biological activity, such as the triazole and benzoazepine moieties.

Antitumor Activity

Recent studies have indicated that compounds containing triazole and imidazole rings exhibit significant antitumor activity. For instance, a related study demonstrated that derivatives with similar structures showed IC50 values in the low micromolar range against various cancer cell lines, suggesting a promising avenue for further exploration in oncology .

The proposed mechanism of action for this compound involves interaction with specific cellular targets that modulate signaling pathways associated with cell proliferation and apoptosis. The presence of the triazole ring is particularly notable for its ability to interact with enzymes involved in tumor growth regulation.

Case Study 1: In Vitro Anticancer Evaluation

A recent evaluation of structurally related compounds showed that those with similar functional groups inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study reported an IC50 value of approximately 1.61 µg/mL for one derivative, highlighting the potential efficacy of compounds within this chemical class .

CompoundCell LineIC50 (µg/mL)
Compound AMCF-71.61
Compound BA5491.98

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various protein targets implicated in cancer progression. These studies suggest that the compound can effectively bind to active sites of proteins involved in cell cycle regulation and apoptosis .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics; however, detailed toxicological assessments are necessary to ascertain safety profiles.

Scientific Research Applications

Molecular Formula and Structure

  • Molecular Formula : C23H21FN6O2
  • Molecular Weight : 432.46 g/mol
  • IUPAC Name : 6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

The compound features a complex structure that includes a benzo[b]azepine core, a triazole ring, and an imidazole moiety, which contribute to its pharmacological properties.

Medicinal Chemistry

This compound is primarily studied for its potential as a therapeutic agent. Its structural components suggest possible activity against various diseases:

Anticancer Activity

Recent studies have indicated that compounds with triazole and imidazole rings exhibit significant anticancer properties. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .

Antimicrobial Properties

The presence of the imidazole ring enhances the compound's ability to combat bacterial infections.

  • Case Study : Research highlighted in Antimicrobial Agents and Chemotherapy showed that derivatives of imidazole exhibited potent antibacterial activity against resistant strains .

Neuropharmacology

The compound's ability to modulate neurotransmitter systems makes it a candidate for neuropharmacological research.

Potential Use in Treating Neurological Disorders

Studies suggest that modifications in the benzo[b]azepine structure can lead to compounds effective against anxiety and depression.

  • Case Study : A paper in Neuropharmacology reported on similar benzo[b]azepines showing anxiolytic effects in animal models .

Agricultural Chemistry

There is emerging interest in the application of this compound as a pesticide or herbicide due to its bioactive properties.

Herbicidal Activity

Research indicates potential use against specific weed species.

  • Case Study : Preliminary studies have shown that triazole derivatives can inhibit plant growth by interfering with hormone pathways .

Table 1: Summary of Biological Activities

Activity TypeReferenceEffectiveness
AnticancerJournal of Medicinal Chemistry Significant tumor inhibition
AntimicrobialAntimicrobial Agents and Chemotherapy Effective against resistant strains
NeuropharmacologyNeuropharmacology Anxiolytic effects observed
HerbicidalAgricultural Studies Growth inhibition of specific weeds

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules:

Table 1: Structural Analogues and Key Features
Compound Class Core Structure Substituents/Modifications Reference
Target Compound Benzo[b]azepin-2(3H)-one 6-Fluoro, triazolyl, methoxyphenyl, 4-methylimidazolyl
Benzo[d]imidazole derivatives Benzo[d]imidazole 5-Fluoro, dioxolyl, substituted phenyl
Triazole-imidazole hybrids 1,2,4-Triazole Di(4',5'-diphenylimidazolyl)
Benzodiazepin-2-one derivatives 1,5-Benzodiazepin-2-one 4-Iodophenyl, imidazolyl, methoxy
Imidazoline-triazole conjugates Imidazoline Methoxyphenyl, triazolyl, trifluoromethoxy

Key Observations :

  • Triazole-Imidazole Synergy : The triazole and imidazole rings in the target compound mirror motifs in and , which are associated with enhanced binding to metalloenzymes or kinase targets .
  • Fluorinated Aromatic Systems : The 6-fluoro group on the benzoazepin core parallels 5-fluoro-substituted benzo[d]imidazoles (), which often improve metabolic stability and bioavailability .
  • Methoxyphenyl Linkers : The methoxyphenyl group in the target compound is analogous to derivatives in and , where such linkers facilitate π-π interactions in receptor binding .

Physicochemical Properties

Table 3: Physicochemical Properties of Analogues
Compound Melting Point (°C) Key Spectral Features (IR/NMR) Reference
Target Compound Not reported Expected: C=O stretch (~1700 cm⁻¹), F-C aromatic
Compound 6 () 203–204 NH (3280 cm⁻¹), C=O (1680 cm⁻¹), aromatic C-H
Benzo[d]imidazole derivatives Not reported C-F (1220 cm⁻¹), C-O-C (dioxolyl, ~1250 cm⁻¹)

Insights :

  • The 6-fluoro substituent would deshield adjacent protons in ¹H NMR, similar to 5-fluoro analogues in .

Bioactivity and Pharmacological Potential

  • Kinase Inhibition : The triazole-imidazole framework resembles kinase inhibitors targeting ATP-binding pockets .
  • HDAC Inhibition : Using similarity indexing (as in ), the compound’s zinc-binding imidazole and hydrophobic aryl groups may align with HDAC inhibitors like SAHA .
  • Cytotoxic Potential: Fluorinated benzazepinones in exhibit cytotoxic properties, suggesting similar applications for the target compound .

Preparation Methods

Synthesis of the 1,2,3-Triazole Intermediate via Click Chemistry

  • Starting materials : An alkyne-functionalized benzo[b]azepinone derivative and an azide-substituted aromatic compound bearing the 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl group.
  • Reaction conditions : The alkyne and azide are dissolved in a mixed solvent system such as tert-butanol/water (1:1), followed by the addition of copper sulfate pentahydrate (CuSO4·5H2O) and sodium ascorbate as a reducing agent to generate the active Cu(I) catalyst in situ.
  • Procedure : The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
  • Workup : After reaction completion, solvents are removed under reduced pressure, and the crude product is purified by column chromatography using silica gel with a gradient of methanol in dichloromethane (0–5%).
  • Yield : Reported yields for similar triazole formations range from 52% to 98% depending on substrate and conditions.

Functionalization of the Aromatic Substituent

  • The 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl moiety can be introduced by nucleophilic aromatic substitution or palladium-catalyzed coupling reactions (e.g., Suzuki coupling) of appropriately substituted aryl halides with imidazole derivatives.
  • Alkylation of imidazole nitrogen with methyl groups is typically achieved via methyl iodide or methyl sulfate under basic conditions.
  • Methoxy substitution is introduced via methylation of phenolic precursors or by using methoxy-substituted starting materials.

Construction of the 4,5-Dihydro-1H-benzo[b]azepin-2-one Core

  • The benzo[b]azepinone scaffold is synthesized through cyclization reactions involving ortho-substituted anilines and keto acid derivatives or lactam formation strategies.
  • Fluorination at the 6-position is achieved by using fluorinated starting materials or via selective electrophilic fluorination methods.
  • The final core is often prepared before the click reaction to allow for the alkyne functionalization necessary for triazole formation.

Representative Reaction Scheme (Conceptual)

Step Reactants/Intermediates Conditions Outcome
1 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2-one derivative with alkyne group CuSO4·5H2O, sodium ascorbate, t-BuOH/H2O, RT Formation of 1,2,3-triazole linkage via CuAAC
2 Azide-functionalized 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl compound - Ready for click reaction with alkyne
3 Final purification Column chromatography (silica gel, DCM/MeOH) Pure target compound with >97% purity

Analytical Data and Purity

  • The final compound is characterized by NMR, mass spectrometry, and HPLC to confirm the structure and purity.
  • Purity levels are typically above 97%, as reported by commercial suppliers.
  • Melting point, TLC, and recrystallization are used to assess product quality during synthesis.

Summary Table of Key Parameters

Parameter Details
Reaction type Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)
Solvent system tert-Butanol/water (1:1)
Catalyst CuSO4·5H2O + sodium ascorbate
Temperature Room temperature
Reaction time Several hours (monitored by TLC)
Purification method Silica gel column chromatography
Yield range 52–98% (depending on substrates and conditions)
Final purity ≥97%
Characterization techniques NMR, MS, HPLC, melting point, TLC

Research Findings and Notes

  • The CuAAC click reaction provides a highly efficient and regioselective method for constructing the triazole ring, a key feature of the target molecule.
  • The modular approach allows for late-stage functionalization, facilitating structural diversity and optimization.
  • Fluorination of the benzoazepinone core enhances the compound's pharmacological properties and metabolic stability.
  • The presence of the 4-methyl-imidazole substituent is introduced via nucleophilic substitution or palladium-catalyzed coupling, which are well-established in heterocyclic chemistry.
  • Similar synthetic methods have been reported with high yields and purity, confirming the robustness of this approach.

Q & A

Q. What are the recommended synthetic strategies for constructing the triazole and benzoazepinone moieties in this compound?

The triazole ring can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging 3-methoxy-4-(4-methylimidazol-1-yl)phenyl azide and a propargyl-substituted benzoazepinone precursor. For the benzoazepinone core, a multi-step approach involving cyclization of substituted β-amino alcohols under acidic conditions is suggested. Solvent selection (e.g., DMF or THF) and catalyst optimization (e.g., Pd/C for hydrogenation steps) are critical for yield improvement .

Q. How should researchers validate the structural integrity of the synthesized compound?

Combine spectral techniques:

  • ¹H/¹³C NMR : Verify aromatic proton environments (e.g., imidazole protons at δ 7.5–8.5 ppm and triazole protons at δ 7.8–8.2 ppm).
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole C-N bonds (~1450 cm⁻¹).
  • Mass Spectrometry : Use high-resolution MS to validate the molecular ion ([M+H]⁺) and fragmentation patterns. Cross-reference experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What purification methods are effective for isolating this compound?

Employ gradient flash chromatography (silica gel, hexane/EtOAc) for initial separation, followed by recrystallization from ethanol/water mixtures. For polar byproducts, reversed-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) enhances purity. Monitor purity via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound’s synthesis?

Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energy barriers in key steps (e.g., cycloaddition). Pair this with cheminformatics tools to screen solvent-catalyst combinations. For example, predict solvent polarity effects on CuAAC efficiency using COSMO-RS simulations .

Q. What experimental approaches resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?

  • Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) to rule out non-specific binding.
  • Off-Target Screening : Use kinase/protease panels to assess selectivity.
  • Structural Docking : Perform molecular docking (e.g., AutoDock Vina) to analyze binding poses. If computational predictions conflict with assays, re-evaluate protonation states or solvent-accessible conformers .

Q. How can researchers improve the compound’s metabolic stability without altering its core pharmacophore?

  • Isotere Replacement : Substitute the methoxy group with a trifluoromethoxy group to reduce CYP450-mediated oxidation.
  • Deuterium Incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow metabolism. Validate modifications via microsomal stability assays (human liver microsomes, NADPH cofactor) .

Q. What methodologies validate the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) in real-time.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.
  • Cryo-EM : Resolve binding interfaces for structurally uncharacterized targets (e.g., novel GPCRs) .

Methodological Considerations

Q. How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Prioritize substitutions at the imidazole (e.g., methyl → ethyl) and triazole (e.g., aryl vs. alkyl) positions.
  • 3D-QSAR : Build CoMFA or CoMSIA models using IC₅₀ data from analogs.
  • Free-Wilson Analysis : Quantify contributions of substituents to activity .

Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields in triazole formation)?

  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., azide formation).
  • DoE (Design of Experiments) : Optimize temperature, catalyst loading, and stoichiometry via response surface methodology.
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR probes to track reaction progress .

Q. How can AI-driven tools enhance predictive modeling of this compound’s pharmacokinetics?

  • Generative Models : Use AlphaFold or RoseTTAFold to predict target binding.
  • ADMET Prediction : Apply platforms like ADMET Predictor™ to estimate bioavailability and toxicity.
  • Reinforcement Learning : Train models on reaction datasets to propose novel synthetic pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

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